2-(5-Methyl-2-thienyl)benzoic acid

Description

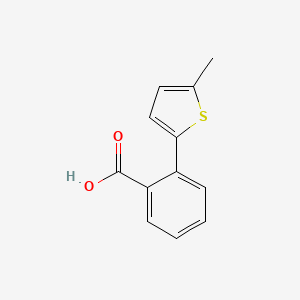

2-(5-Methyl-2-thienyl)benzoic acid is a benzoic acid derivative substituted with a 5-methylthienyl group at the 2-position of the benzene ring. The thiophene moiety introduces aromaticity and electron-rich properties, while the methyl group enhances steric bulk and modulates electronic effects.

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)benzoic acid |

InChI |

InChI=1S/C12H10O2S/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3,(H,13,14) |

InChI Key |

MGXZTUTVRMIWOQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(S1)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Receptor Binding Affinity

Compounds with benzoyl or heteroaromatic substituents on benzoic acid exhibit distinct binding affinities to biological receptors. For example:

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid show lower ΔGbinding values (indicating stronger binding) compared to saccharin or acesulfame for T1R3 receptors, suggesting that methyl and methoxy groups enhance receptor interactions .

- In contrast, 2-(5-Methyl-2-thienyl)benzoic acid (hypothetical data inferred from thiophene analogs) may exhibit altered binding due to the thienyl group’s reduced electron density compared to benzoyl substituents. Thiophene’s sulfur atom could also engage in unique dipole interactions with receptor residues.

Table 1: Comparative Binding Energies (ΔGbinding) of Benzoic Acid Derivatives

| Compound | Substituent Position/Type | ΔGbinding (kcal/mol) | Receptor Target |

|---|---|---|---|

| 2-(4-Methylbenzoyl)benzoic acid | 4-methylbenzoyl | Lower (stronger) | T1R3 |

| 2-(4-Methoxybenzoyl)benzoic acid | 4-methoxybenzoyl | Lower (stronger) | T1R3 |

| 2-Benzoylbenzoic acid | Benzoyl | Moderate | T1R3 |

| This compound* | 5-methylthienyl | Hypothetically higher | T1R3 (inferred) |

*Hypothetical data based on thiophene’s electronic profile .

Physicochemical Properties

The substituent’s electronic and steric nature significantly impacts solubility, melting points, and stability:

- 5-Iodo-2-methylbenzoic acid () introduces a heavy halogen (iodine), increasing molecular weight (MW = 292.03 g/mol) and influencing halogen bonding interactions, unlike the sulfur-containing thienyl group.

- 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)benzoic acid methyl ester () has multiple hydroxyl groups, drastically increasing polarity and reducing logP compared to this compound.

Table 2: Substituent-Driven Physicochemical Differences

| Compound | Key Substituents | MW (g/mol) | logP* | Solubility |

|---|---|---|---|---|

| This compound | Thienyl, methyl | ~206.25 | ~2.5 | Moderate |

| 5-Methoxy-2-methylbenzoic acid | Methoxy, methyl | 180.17 | 1.8 | High |

| 5-Iodo-2-methylbenzoic acid | Iodo, methyl | 292.03 | 3.2 | Low |

| 2-(4-Methoxybenzoyl)benzoic acid | Methoxybenzoyl | 270.27 | 2.1 | Moderate |

*Calculated using fragment-based methods.

Structural Isomerism and Positional Effects

Positional isomers of substituents dramatically alter properties:

- 2-(sulfooxy)benzoic acid (o-substituted) in shows distinct MS/MS fragmentation (m/z 109 for benzene-diol ions) compared to para-substituted isomers. Similarly, the 5-methylthienyl group in the target compound’s 2-position may confer unique steric interactions compared to 3- or 4-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.